molecular formula C7H8O3 B1586410 4,5-Dimethyl-2-furoic acid CAS No. 89639-83-8

4,5-Dimethyl-2-furoic acid

Cat. No. B1586410
Key on ui cas rn: 89639-83-8
M. Wt: 140.14 g/mol
InChI Key: BNVXYXRSJIWWDX-UHFFFAOYSA-N
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Patent
US08466290B2

Procedure details

Tert-butyl carbazate (350 mg, 2.65 mmol), HBTU (1.01 g, 2.66 mmol), and N,N-diisopropylethylamine (923 μL, 5.30 mmol) were added to a methylene chloride (5 mL) solution of commercially available 4,5-dimethylfurancarboxylic acid (248 mg, 1.77 mmol), and the mixture was stirred overnight at room temperature. After the reaction solution was concentrated, to the residue, a saturated aqueous solution of sodium bicarbonate was added, and the mixture was subjected to extraction with methylene chloride and dried over anhydrous sodium sulfate, and then, the solvent was distilled off. The obtained residue was dissolved in methylene chloride (6 mL). To the solution, trifluoroacetic acid (1.5 mL) was added, and the mixture was stirred at room temperature for 1.5 hours. The reaction solution was concentrated to obtain 4,5-dimethylfuran-2-carbohydrazide.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
923 μL
Type
reactant
Reaction Step One
Quantity
248 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(C)(C)C)(=O)[NH:2][NH2:3].CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N(CC)C(C)C)(C)C.[CH3:43][C:44]1[CH:45]=[C:46]([C:50]([OH:52])=O)[O:47][C:48]=1[CH3:49]>C(Cl)Cl>[CH3:43][C:44]1[CH:45]=[C:46]([C:50]([NH:2][NH2:3])=[O:52])[O:47][C:48]=1[CH3:49] |f:1.2|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
C(NN)(=O)OC(C)(C)C
Name
Quantity
1.01 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
923 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
248 mg
Type
reactant
Smiles
CC=1C=C(OC1C)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction solution was concentrated, to the residue
ADDITION
Type
ADDITION
Details
a saturated aqueous solution of sodium bicarbonate was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was subjected to extraction with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in methylene chloride (6 mL)
ADDITION
Type
ADDITION
Details
To the solution, trifluoroacetic acid (1.5 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=C(OC1C)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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